![molecular formula C13H8ClF2N3 B13983040 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-68-1](/img/structure/B13983040.png)
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-difluorobenzylamine with a chlorinated pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in a solvent like butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and bases like sodium methoxide.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminated pyrrolopyrimidine derivative .
科学研究应用
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular signaling pathways.
Industrial Applications: Its derivatives may be used in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of protein kinases. These enzymes are crucial for cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure.
Quinazoline: Known for its anticancer properties.
Furo[2,3-d]pyrimidine: Also studied for its biological activities.
Uniqueness
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolopyrimidine derivatives .
属性
CAS 编号 |
909562-68-1 |
|---|---|
分子式 |
C13H8ClF2N3 |
分子量 |
279.67 g/mol |
IUPAC 名称 |
2-chloro-7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8ClF2N3/c14-13-17-6-9-1-2-19(12(9)18-13)7-8-3-10(15)5-11(16)4-8/h1-6H,7H2 |
InChI 键 |
HIPJRVLWYXMHTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=NC(=NC=C21)Cl)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


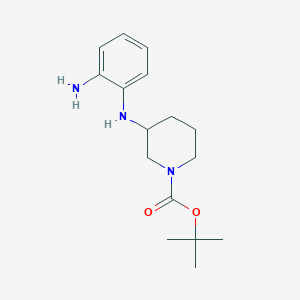
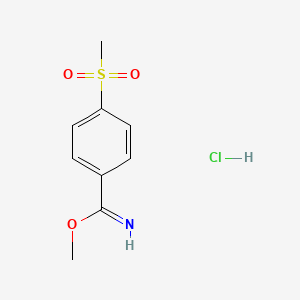
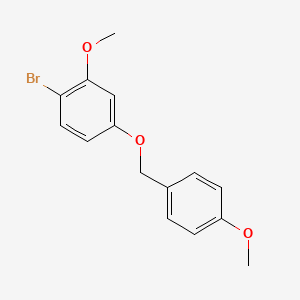
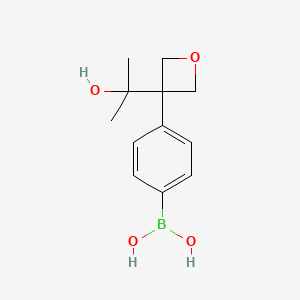

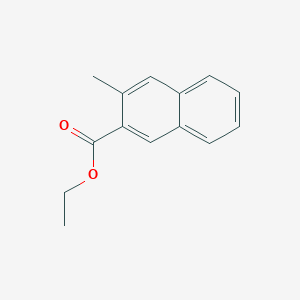
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)

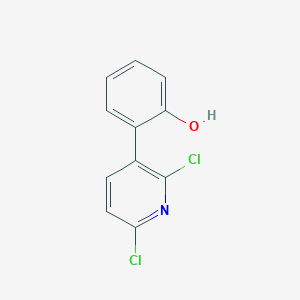
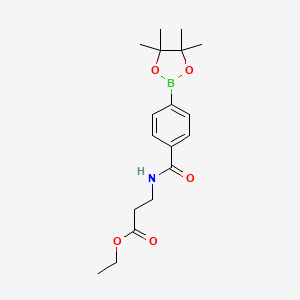

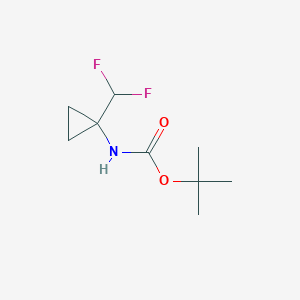

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
